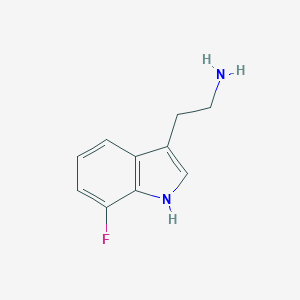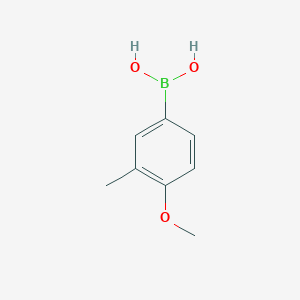
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol, also known as DHP or methanopyrrolidine, is a heterocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in the field of drug discovery. DHP is a bicyclic compound that contains a pyrrolizidine ring system fused with a cyclopropane ring, which confers its unique properties.
Applications De Recherche Scientifique
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been studied extensively for its potential applications in drug discovery. It has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is not well understood, but it is thought to act through a variety of mechanisms. It has been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its antitumor and antiviral properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In addition, 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is its unique structure, which confers a range of biological activities. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to have antitumor, antiviral, and antibacterial properties, as well as neuroprotective effects. However, one limitation of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is its relatively complex synthesis method, which may limit its use in large-scale drug discovery efforts.
Orientations Futures
There are several future directions for the study of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol. One potential area of research is the development of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol, which may lead to the development of more specific and effective drugs. Finally, the potential applications of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol in the treatment of neurodegenerative diseases warrant further investigation.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol involves the reaction of a cyclopropane derivative with a pyrrolidine derivative under specific conditions. The most commonly used method for the synthesis of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol product.
Propriétés
Numéro CAS |
183154-63-4 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
6-azatricyclo[4.3.0.02,4]nona-1(9),7-dien-2-ol |
InChI |
InChI=1S/C8H9NO/c10-8-4-6(8)5-9-3-1-2-7(8)9/h1-3,6,10H,4-5H2 |
Clé InChI |
HRPXCACMOMJATR-UHFFFAOYSA-N |
SMILES |
C1C2C1(C3=CC=CN3C2)O |
SMILES canonique |
C1C2C1(C3=CC=CN3C2)O |
Synonymes |
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)

![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)


![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)
![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)




![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
